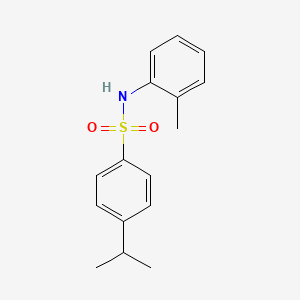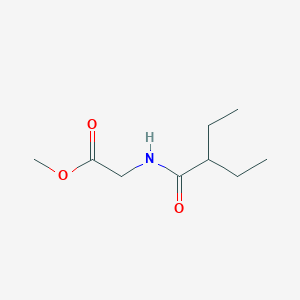
N-(2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide is an organic compound belonging to the sulfonamide class It features a sulfonamide group attached to a benzene ring, which is further substituted with a 2-methylphenyl group and a propan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide typically involves the following steps:
Sulfonation: The initial step involves the sulfonation of benzene to produce benzenesulfonic acid.
Substitution: The benzenesulfonic acid is then reacted with 2-methylphenylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form N-(2-methylphenyl)benzenesulfonamide.
Alkylation: The final step involves the alkylation of N-(2-methylphenyl)benzenesulfonamide with isopropyl bromide in the presence of a base like potassium carbonate (K₂CO₃) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
N-(2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
N-(2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition, particularly in the development of sulfonamide-based inhibitors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N-(2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide exerts its effects involves the inhibition of enzymes that utilize sulfonamide groups as substrates. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the biochemical pathway it catalyzes. This mechanism is particularly relevant in the development of antimicrobial agents, where the inhibition of bacterial enzymes can lead to the death of the microorganism.
相似化合物的比较
Similar Compounds
N-(2-methylphenyl)benzenesulfonamide: Lacks the propan-2-yl group, making it less hydrophobic.
N-(2-chlorophenyl)-4-(propan-2-yl)benzenesulfonamide: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and biological activity.
N-(2-methylphenyl)-4-(methyl)benzenesulfonamide: Has a methyl group instead of a propan-2-yl group, affecting its steric and electronic properties.
Uniqueness
N-(2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide is unique due to the presence of both the 2-methylphenyl and propan-2-yl groups, which confer specific steric and electronic properties. These properties can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C16H19NO2S |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-12(2)14-8-10-15(11-9-14)20(18,19)17-16-7-5-4-6-13(16)3/h4-12,17H,1-3H3 |
InChI 键 |
MSNJLZIGTLEMFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B10980054.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10980060.png)
![N-{1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B10980069.png)
![2-{2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazol-1-yl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B10980071.png)
![trans-4-({[(2-methyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B10980075.png)
![1-[2-(1H-Benzimidazol-2-yl)-1-pyrrolidinyl]-1-propanone](/img/structure/B10980079.png)
![5-[(3-Chloropyridin-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10980081.png)
![N-(3,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10980093.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10980100.png)
![1-Cyclohexyl-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]urea](/img/structure/B10980108.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B10980118.png)

![4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B10980129.png)
